Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is a chemical compound that serves as a key intermediate in the synthesis of Fenofibrate [, ]. Fenofibrate is a hypolipidemic agent, a type of drug that helps lower lipid levels in the blood []. Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate itself is not used as a drug and doesn't have inherent pharmacological properties like drug dosage or side effects []. Its primary role in scientific research is as a precursor in the multi-step synthesis of Fenofibrate and potentially other related compounds [, ].
Fenofibric Acid Methyl Ester is a chemical compound derived from fenofibric acid, which is an active metabolite of the lipid-lowering drug fenofibrate. This compound is classified as a fibrate, a class of medications primarily used to manage dyslipidemia by lowering triglyceride levels and increasing high-density lipoprotein cholesterol levels in the blood.
Fenofibric Acid Methyl Ester is synthesized from fenofibric acid, which can be obtained through various chemical processes involving the modification of benzophenone derivatives. The compound is utilized in both pharmaceutical formulations and as a reference standard in analytical chemistry.
Fenofibric Acid Methyl Ester falls under the category of lipid-regulating agents and specifically belongs to the fibrate class. It is recognized for its role in modulating lipid metabolism and is often employed in clinical settings for managing hyperlipidemia.
The synthesis of Fenofibric Acid Methyl Ester can be achieved through several methods, primarily involving esterification reactions. One common approach includes reacting fenofibric acid with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate.
Fenofibric Acid Methyl Ester has a molecular formula of and features a structure characterized by:
Fenofibric Acid Methyl Ester can participate in various chemical reactions, including:
The hydrolysis reaction can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess the conversion rates and yields of fenofibric acid from its ester form.
Fenofibric Acid Methyl Ester acts primarily by activating peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism.
Clinical studies have shown that fenofibrate can reduce triglyceride levels by up to 50% and increase high-density lipoprotein cholesterol by approximately 15%.
Fenofibric Acid Methyl Ester is utilized extensively in:
Fenofibric Acid Methyl Ester (CAS 42019-07-8) possesses the molecular formula C₁₈H₁₇ClO₄ and a molecular weight of 332.78 g/mol. Its structure comprises three key regions:
This configuration enhances its lipophilicity compared to fenofibric acid (logP increase of ~1.5 units), facilitating membrane permeability. The methyl ester group serves as a metabolically labile promoiety, designed for enzymatic hydrolysis in vivo. The chlorine atom at the para-position of the benzoyl ring contributes to electronic stability and receptor binding affinity. X-ray crystallography reveals a planar benzophenone core with dihedral angles <15° between aromatic rings, promoting optimal interaction with hydrophobic enzyme pockets.
Table 1: Chemical Identifiers of Fenofibric Acid Methyl Ester
Property | Value |
---|---|
CAS Registry Number | 42019-07-8 |
IUPAC Name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |
Molecular Formula | C₁₈H₁₇ClO₄ |
Molecular Weight | 332.78 g/mol |
SMILES Notation | COC(=O)C(C)(C)Oc1ccc(cc1)C(=O)c2ccc(Cl)cc2 |
Purity Specifications | >95% (HPLC) |
Fenofibric Acid Methyl Ester emerged during investigations into fenofibrate metabolism in the 1980s–1990s. Early studies identified fenofibrate’s rapid hydrolysis to fenofibric acid by hepatic carboxylesterases, which subsequently undergoes phase II glucuronidation or carbonyl reduction. Researchers synthesized the methyl ester variant to:
Table 2: Key Metabolic Pathways of Fenofibrate Derivatives
Compound | Primary Metabolic Route | Active Metabolite | Elimination Pathway |
---|---|---|---|
Fenofibrate | Carboxylesterase hydrolysis | Fenofibric acid | Urinary (60-88%) [7] |
Fenofibric Acid | Glucuronidation / Carbonyl reduction | Reduced fenofibric acid | Urinary (70-75% as glucuronide) [1] |
Fenofibric Acid Methyl Ester | Esterase hydrolysis | Fenofibric acid | Not characterized (research compound) |
As a strategic intermediate in prodrug engineering, Fenofibric Acid Methyl Ester exemplifies principles applied to overcome pharmacokinetic barriers:
Solubility-Bioavailability Optimization: Fenofibric acid’s hydrophilicity limits gastrointestinal absorption. Esterification masks polar carboxyl groups, augmenting lipophilicity and passive diffusion. While not commercialized itself, this approach inspired successors like choline fenofibric acid (Trilipix®), which achieves 81–88% bioavailability regardless of food intake [5] [10].
Metabolic Targeting: The methyl ester group undergoes predictable hepatic hydrolysis by carboxylesterase 1 (CES1), ensuring controlled release of fenofibric acid. This contrasts with the variable reduction pathway (10–20% of fenofibric acid metabolism), where carbonyl reductases (CBR1 > AKR1C enzymes) yield stereoisomeric benzhydrol metabolites [6].
Therapeutic Synergy: Though not used clinically, its design logic supports combination therapies. Fenofibric acid co-administered with statins (e.g., rosuvastatin) improves HDL-C by 21–25% and reduces triglycerides by 43–47% beyond statin monotherapy—validating PPARα/HMG-CoA dual targeting [3] [5].
Table 3: Impact of Fenofibric Acid Derivatives on Lipid Parameters
Formulation | *Relative Bioavailability | HDL-C Increase | Triglyceride Reduction |
---|---|---|---|
Early fenofibrate | 1.0x (reference) | +18–22% | −35–40% |
Micronized fenofibrate | 1.8–2.3x | +20–25% | −38–45% |
Choline fenofibric acid | 3.1x | +22–26% | −42–48% |
Fenofibric Acid Methyl Ester | Not quantified | N/A | N/A |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2